Bentazon methyl

描述

AMG925 是一种双重抑制剂,可抑制 FMS 样酪氨酸激酶 3 和细胞周期蛋白依赖性激酶 4。它在克服急性髓系白血病治疗中对 FMS 样酪氨酸激酶 3 抑制剂的耐药性方面显示出潜力。 该化合物目前处于临床前开发的后期阶段,并在急性髓系白血病的各种模型中表现出显著的抗肿瘤活性 .

准备方法

AMG925 的合成涉及一个八步过程,其中包括几个关键反应,例如亲核芳香取代、碘化、区域选择性去质子化、金属交换、Negishi 偶联和 Buchwald 反应。 最终产品通过一系列结晶和纯化获得,以确保高纯度 .

亲核芳香取代: 此步骤涉及嘧啶苯胺与氟吡啶在碳酸氢钾和正丁醇存在下于 110°C 下反应。

碘化: 中间产物使用 N-碘代琥珀酰亚胺在 2-甲基四氢呋喃中于 30°C 下碘化。

区域选择性去质子化和金属交换: 碘化产物在四氢呋喃中于 -10°C 下用正丁基锂进行区域选择性去质子化,然后在 -2°C 下用溴化锌进行金属交换。

Negishi 偶联: 所得锌试剂使用四(三苯基膦)钯在四氢呋喃中于 65°C 下与碘化中间体偶联。

环化: 联芳基产物在 N-甲基-2-吡咯烷酮中于 30-75°C 下在叔丁醇钾存在下进行分子内亲核芳香取代反应。

Buchwald 反应: 环化产物使用醋酸钯和 BrettPhos 配体在异丙醇中于 60°C 下与氯吡啶偶联。

Boc 脱保护: 受保护的胺使用盐酸在异丙醇中于 80°C 下脱保护。

酰胺形成和盐形成: 最终产品通过使用 N,N'-二异丙基碳二亚胺和 Oxyma 在 N-甲基-2-吡咯烷酮中于 60°C 下进行酰胺形成获得,然后用醋酸和盐酸进行盐形成.

化学反应分析

AMG925 经历各种类型的化学反应,包括:

氧化和还原: 这些反应分别涉及电子得失。这些反应中常用的试剂包括用于氧化的过氧化氢和用于还原的硼氢化钠。

取代: 此反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。

科学研究应用

Herbicidal Applications

Bentazon methyl is widely recognized for its selective herbicidal properties, particularly in rice and wheat cultivation. It acts by inhibiting photosystem II (PSII), disrupting electron transfer during photosynthesis, which leads to weed death while allowing crops to thrive.

Selective Weed Control

- Mechanism of Action : Bentazon inhibits PSII, effectively targeting broadleaf weeds without harming cereal crops like rice and wheat .

- Field Studies : Research indicates that bentazon is effective in controlling various weed species in rice fields, contributing to improved crop yields .

Safening Effects with Other Herbicides

Recent studies have demonstrated that bentazon can mitigate the phytotoxic effects of other post-emergence (POST) herbicides when applied in tank mixes.

Case Studies

- Cloransulam-Methyl and Halosulfuron-Methyl : In field experiments conducted over two years, the addition of bentazon reduced injury from cloransulam-methyl by 0-9% and halosulfuron-methyl by up to 6% in dry beans . This demonstrates bentazon's role as a safener, enhancing crop tolerance to potentially harmful herbicides.

| Herbicide Combination | Injury Reduction (%) |

|---|---|

| Cloransulam-Methyl + Bentazon | 0-9% |

| Halosulfuron-Methyl + Bentazon | Up to 6% |

Environmental Impact and Soil Degradation

Understanding the environmental fate of this compound is crucial for sustainable agricultural practices.

Soil Persistence

- Degradation Studies : Research indicates that bentazon has varying half-lives based on soil history. In soils with no prior exposure to bentazon, the half-lives were found to be 3-11 times longer than in soils previously treated with the herbicide . This suggests that repeated applications may enhance microbial degradation processes.

| Soil History | Half-Life (Days) |

|---|---|

| No History | 30-60 |

| With History | 5-10 |

Genetic Engineering Applications

This compound's mechanism has been leveraged in genetic research to develop crop varieties with enhanced tolerance.

CYP81A6 Gene Expression

- Research Findings : The expression of the cytochrome P450 gene CYP81A6 has been linked to tolerance against bentazon and other herbicides in rice. Knockout mutants lacking this gene showed increased susceptibility to bentazon, indicating its potential use as a genetic marker for developing resistant crop varieties .

作用机制

AMG925 通过抑制 FMS 样酪氨酸激酶 3 和细胞周期蛋白依赖性激酶 4 的活性发挥作用。FMS 样酪氨酸激酶 3 是一种受体酪氨酸激酶,在造血祖细胞的增殖和存活中起着至关重要的作用。 细胞周期蛋白依赖性激酶 4 是细胞周期的关键调节因子,其抑制会导致细胞周期停滞和凋亡 .

AMG925 对 FMS 样酪氨酸激酶 3 的抑制会导致下游信号通路(包括信号转导和转录激活因子 5 以及磷脂酰肌醇 3 激酶/AKT 通路)的抑制。 细胞周期蛋白依赖性激酶 4 的抑制会导致视网膜母细胞瘤蛋白去磷酸化,导致细胞周期在 G1 期停滞 .

相似化合物的比较

AMG925 在对 FMS 样酪氨酸激酶 3 和细胞周期蛋白依赖性激酶 4 的双重抑制方面是独一无二的,这使其与仅靶向其中一种激酶的其他抑制剂区分开来。类似的化合物包括:

索拉非尼: 一种多激酶抑制剂,靶向 FMS 样酪氨酸激酶 3、血管内皮生长因子受体和血小板衍生生长因子受体。

奎扎替尼 (AC220): 一种选择性 FMS 样酪氨酸激酶 3 抑制剂。

帕博西利 (PD0332991): 一种选择性细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 抑制剂

AMG925 已显示出克服 FMS 样酪氨酸激酶 3 抑制剂耐药性的潜力,使其成为治疗急性髓系白血病的有希望的候选药物 .

生物活性

Bentazon methyl, a derivative of the herbicide bentazon, is primarily recognized for its selective herbicidal properties against broadleaf weeds and yellow nut sedge. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and metabolic effects in various organisms.

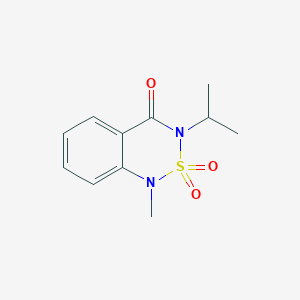

Chemical Structure and Properties

This compound is chemically identified as 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide . It is a systemic herbicide that acts by inhibiting photosynthesis in target plants. The compound's solubility and stability in soil are critical for its effectiveness and environmental impact.

Microbial Degradation

Research indicates that bentazon undergoes microbial degradation in soil, with variations based on tillage practices. A study demonstrated that non-tillage (NT) soils exhibited a more rapid mineralization of bentazon compared to conventional tillage (CT) soils. Specifically, after 12 days, only 15.1% of bentazon remained in NT Dundee soil versus 33.9% in CT soil .

Table 1: Bentazon Degradation Rates in Different Soils

| Soil Type | Days After Application | Percentage Remaining |

|---|---|---|

| NT Dundee | 12 | 15.1% |

| CT Dundee | 12 | 33.9% |

| NT Miami | 12 | 40.5% |

| CT Miami | 12 | 57.4% |

The persistence of bentazon metabolites such as methylbentazon suggests that these compounds may have longer-lasting effects in the environment .

Acute Toxicity

This compound has been evaluated for its acute toxicity across various species. For instance, studies have shown that it exhibits significant toxicity to aquatic organisms, with an EC50 value of 37.7 mg/L for the green algae Pseudokirchneriella subcapitata after 72 hours .

Table 2: Toxicity Data for this compound

| Organism | Endpoint | Duration | EC50 (mg/L) |

|---|---|---|---|

| Pseudokirchneriella subcapitata | Growth Rate (Cell Count) | 72 h | 37.7 |

| Pseudokirchneriella subcapitata | Biomass Growth | 72 h | 15.8 |

The data indicate that while this compound is less toxic to mammals (classified as a Group E carcinogen), it poses risks to aquatic ecosystems .

Metabolic Effects on Plants

This compound's impact extends to metabolic processes within plants. A study highlighted its role in enhancing the tolerance of crops like rice to other herbicides such as cloransulam-methyl and halosulfuron-methyl, reducing injury levels significantly when co-applied . This safening effect allows for integrated weed management strategies that can minimize crop damage while effectively controlling weed populations.

Case Study: Rice Tolerance Mechanism

In rice, the expression of cytochrome P450 CYP81A6 has been linked to tolerance against bentazon and metsulfuron-methyl. This gene's expression allows rice plants to metabolize these herbicides more effectively, thereby enhancing their survival rates during herbicide application .

属性

IUPAC Name |

1-methyl-2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQFXBQDVWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346332 | |

| Record name | N-Methylbentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61592-45-8 | |

| Record name | N-Methylbentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61592-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazon methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061592458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZON METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AT9KEA2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Methylbentazon metabolized in the environment?

A: Research indicates that N-Methylbentazon, alongside other bentazon derivatives like 8-hydroxybentazon and 8-methoxybentazon, undergoes microbial transformation in the soil. [] This microbial activity, essential for bentazon mineralization, requires oxygen and can be influenced by the presence of additional carbon sources. [] For instance, powdered alfalfa residues were found to impede bentazon mineralization. []

Q2: How does the adsorption of N-Methylbentazon compare to bentazon and its other metabolites?

A: Studies employing various adsorbents, including reversed-phase C18, revealed that N-Methylbentazon exhibits 100% retention on the C18 phase regardless of pH. [] This contrasts with other bentazon metabolites, which showed retention below 40%. [] This suggests that N-Methylbentazon may have a higher affinity for hydrophobic environments compared to other metabolites.

Q3: Are there analytical methods specifically designed to detect N-Methylbentazon?

A: While not specifically mentioned for N-Methylbentazon, an Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of bentazon and its derivatives. [] This method, validated using gas chromatography, demonstrated high sensitivity, detecting N-methylated bentazon at concentrations as low as 0.01 to 0.1 pM. [] This suggests the potential for adapting similar ELISA techniques for the specific detection and quantification of N-Methylbentazon.

Q4: What is the role of 8-hydroxybentazon in the environmental fate of bentazon?

A: 8-hydroxybentazon appears to be a key metabolite in the formation of bound residues from bentazon in the soil. [] Studies show that the fungus Phanerochaete chrysosporium and the enzyme laccase can convert 8-hydroxybentazon into a dimeric derivative. [] This dimer, along with monomeric 8-hydroxybentazon, contributes significantly to the formation of bound bentazon residues, influencing its long-term persistence in the environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。